molecular formula C13H20O3 B13946810 3-(m-Butylphenoxy)-1,2-propanediol CAS No. 63834-63-9

3-(m-Butylphenoxy)-1,2-propanediol

Cat. No.: B13946810
CAS No.: 63834-63-9
M. Wt: 224.30 g/mol
InChI Key: CZWHCHAGVJACTE-UHFFFAOYSA-N
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Description

3-(m-Butylphenoxy)-1,2-propanediol is an organic compound that belongs to the class of phenoxypropanediols This compound is characterized by the presence of a butyl group attached to the meta position of a phenoxy ring, which is further connected to a 1,2-propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Butylphenoxy)-1,2-propanediol typically involves the reaction of m-butylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions generally include:

    Temperature: 50-70°C

    Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    Reaction Time: 6-12 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of fixed-bed reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(m-Butylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the propanediol moiety can be oxidized to form carbonyl compounds.

    Reduction: The phenoxy ring can be reduced under specific conditions to yield cyclohexanol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-(m-Butylphenoxy)-1,2-propanediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 3-(m-Butylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, including:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can interact with receptors on the cell surface, altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(m-Butylphenoxy)-1,2-ethanediol: Similar structure but with an ethanediol moiety instead of propanediol.

    3-(m-Butylphenoxy)-1,2-butanediol: Contains a butanediol moiety, offering different chemical properties.

Uniqueness

3-(m-Butylphenoxy)-1,2-propanediol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the butyl group and the propanediol moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

63834-63-9

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

3-(3-butylphenoxy)propane-1,2-diol

InChI

InChI=1S/C13H20O3/c1-2-3-5-11-6-4-7-13(8-11)16-10-12(15)9-14/h4,6-8,12,14-15H,2-3,5,9-10H2,1H3

InChI Key

CZWHCHAGVJACTE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CC=C1)OCC(CO)O

Origin of Product

United States

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